N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3S2 and its molecular weight is 379.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches in Heterocyclic Chemistry
Researchers El-Meligie, Khalil, El‐Nassan, and Ibraheem (2020) explored new synthetic approaches to create thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. This research demonstrates the flexibility and potential of thiophene derivatives in the synthesis of complex heterocyclic compounds (El-Meligie et al., 2020).
Heterocyclic Compounds in Medicinal Chemistry
The study by Nikalje, Tiwari, Vazquez, and Vázquez-Tato (2017) highlights the synthesis of novel chromone-pyrimidine coupled derivatives. These heterocyclic compounds, including pyrimidines, are noted for their diverse biological activities, including antimicrobial and anticancer properties. This research underscores the significant role of pyrimidine derivatives in medicinal chemistry (Nikalje et al., 2017).
Antibacterial Applications
Kostenko et al. (2008) focused on synthesizing 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones and found that these compounds exhibit antistaphylococcal activity. This study indicates the potential application of such heterocyclic compounds in developing new antibacterial agents (Kostenko et al., 2008).
Development of Fluorescent Compounds
Al-Masoudi et al. (2015) worked on the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds. Their research contributes to the development of new fluorescent compounds, expanding the utility of pyrimidine derivatives in areas like bioimaging and diagnostics (Al-Masoudi et al., 2015).
Anticancer and Anti-Inflammatory Potential
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. Their findings contribute to the understanding of pyrimidine derivatives as potential therapeutic agents in cancer and inflammation (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[4-amino-6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c16-12-11(17-13(22)9-4-3-7-24-9)14(23)19-15(18-12)25-8-10(21)20-5-1-2-6-20/h3-4,7H,1-2,5-6,8H2,(H,17,22)(H3,16,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYQFWQGCCVMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide |
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